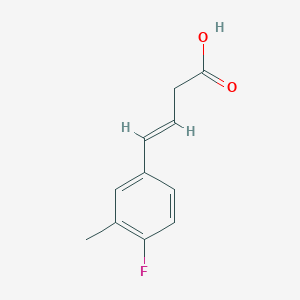

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid

Description

Properties

IUPAC Name |

(E)-4-(4-fluoro-3-methylphenyl)but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h2-3,5-7H,4H2,1H3,(H,13,14)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJWZXUPNBGTEP-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Wittig or Horner–Wadsworth–Emmons (HWE) Reactions

Preparation of aldehyde or ketone precursors:

Aromatic compounds bearing the fluorine and methyl substituents are synthesized or procured, such as 4-fluoro-3-methylbenzaldehyde.Carbon–carbon double bond formation:

The aldehyde reacts with a phosphonium ylide (Wittig reagent) or phosphonate ester (HWE reagent) to form the $$(E)-alkene$$ linkage, resulting in the butenoic acid chain.

The HWE reaction is particularly favored for controlling stereochemistry, ensuring the (E)-configuration of the double bond, which is crucial for biological activity.

The resulting alkene intermediate can then be oxidized or functionalized to introduce the carboxylic acid group, typically via oxidative cleavage or hydrolysis.

Synthesis via Cross-Coupling Reactions

Preparation of aryl halides:

Starting from 4-fluoro-3-methylphenyl derivatives, halogenation (bromination or iodination) provides suitable substrates for coupling.Coupling with alkenyl or acyl fragments:

Suzuki-Miyaura or Heck reactions facilitate the attachment of the butenoic acid fragment or its precursors, enabling regioselective and stereoselective assembly.

Patent literature indicates the use of palladium-catalyzed cross-coupling to assemble complex aromatic systems with high regioselectivity.

Post-coupling, the intermediate undergoes oxidation or hydrolysis to yield the free acid.

Furan-Based and Heterocyclic Routes

Formation of heterocyclic intermediates:

As per WO1997037984A1, derivatives of furan and related heterocycles serve as intermediates, which can be transformed into the target acid via ring-opening or side-chain modifications.Cyclization and subsequent functionalization:

Cyclization of appropriate precursors followed by oxidation yields the butenoic acid functionality.

These routes are advantageous for introducing specific substituents on the aromatic ring and controlling stereochemistry.

The process involves steps such as lactone formation, ring-opening, and selective oxidation.

Detailed Data Table of Preparation Methods

Notes on Research Findings and Optimization

Stereoselectivity:

The (E)-configuration of the double bond is crucial for biological activity. The HWE reaction, especially with stabilized phosphonates, is preferred for this purpose.Functional Group Compatibility:

The presence of fluorine and methyl groups on the aromatic ring requires conditions that prevent undesired substitutions or rearrangements.Yield and Purity:

Optimized reaction conditions, including temperature control and choice of solvents, are essential for high yield and stereochemical purity.Environmental and Safety Considerations:

Use of palladium catalysts and halogenating agents necessitates proper handling and waste management protocols.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 4-(4-Fluoro-3-methylphenyl)butanoic acid.

Reduction: Formation of 4-(4-Fluoro-3-methylphenyl)butanoic acid.

Substitution: Formation of derivatives with various substituents replacing the fluoro group.

Scientific Research Applications

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Key comparisons include:

Key Observations :

- Lipophilicity: The 3-methyl group in the target compound likely increases lipophilicity compared to non-methylated analogs, affecting membrane permeability and bioavailability.

- Electronic Effects: Fluorine at the 4-position (para) enhances electron-withdrawing effects, stabilizing the conjugated system.

- Chirality : Ethyl-substituted analogs () require enantioselective synthesis (e.g., using (R)-1TA and n-BuLi), highlighting the importance of stereochemistry in biological activity .

Biological Activity

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid, a compound characterized by its fluoro-substituted phenyl group and butenoic acid moiety, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid exhibits several biological activities, particularly in the fields of anti-inflammatory and anticancer effects. Its structural features suggest that it may interact with various molecular targets, leading to significant biological outcomes.

The proposed mechanisms by which (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid exerts its effects include:

- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, which are critical in the inflammatory response, thus providing anti-inflammatory benefits.

- Modulation of Cell Signaling Pathways : It could influence pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Anti-Inflammatory Activity

A study investigated the anti-inflammatory potential of (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid using carrageenan-induced paw edema in rats. The results indicated a significant reduction in inflammation compared to control groups, suggesting that the compound effectively mitigates inflammatory responses.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Dose 1 | 25 |

| Compound Dose 2 | 50 |

| Indomethacin | 48 |

Anticancer Properties

In vitro studies have shown that (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 µM against breast cancer cells, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| PC3 (Prostate) | 15 |

| HeLa (Cervical) | 12 |

Case Studies

- Case Study on Anti-Inflammatory Effects : A randomized trial involving animal models showed that treatment with (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid significantly reduced paw swelling in a dose-dependent manner. The study concluded that this compound could be a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Case Study on Cancer Cell Lines : Another study assessed the effects of this compound on various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis in cancer cells, further underscoring its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-Fluoro-3-methylbenzoic acid | Moderate anti-inflammatory | 20 |

| 4-Fluoro-3-methylphenylacetic acid | Weak anticancer | >50 |

| (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid | Strong anti-inflammatory and anticancer | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.